molecular formula C8H8INO2 B13663524 2-Amino-4-iodo-6-methylbenzoic acid

2-Amino-4-iodo-6-methylbenzoic acid

Cat. No.: B13663524
M. Wt: 277.06 g/mol
InChI Key: DTPVSYWVKQTVDM-UHFFFAOYSA-N
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Description

2-Amino-4-iodo-6-methylbenzoic acid is an organic compound with the molecular formula C8H8INO2 It is a derivative of benzoic acid, characterized by the presence of an amino group, an iodine atom, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-iodo-6-methylbenzoic acid typically involves the iodination of 2-Amino-6-methylbenzoic acid. One common method is the Sandmeyer reaction, where the amino group is diazotized and then replaced with an iodine atom using potassium iodide. The reaction conditions generally include:

    Diazotization: Using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures.

    Iodination: Adding potassium iodide (KI) to the diazonium salt solution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-iodo-6-methylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Stille coupling, where the iodine atom is replaced by a different aryl or vinyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Formation of 2-Nitro-4-iodo-6-methylbenzoic acid.

    Reduction: Formation of 2-Amino-4-iodo-6-methylbenzylamine.

Scientific Research Applications

2-Amino-4-iodo-6-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific pathways.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-iodo-6-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The iodine atom can enhance the compound’s ability to penetrate cell membranes, while the amino group can form hydrogen bonds with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylbenzoic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    2-Iodo-6-methylbenzoic acid: Lacks the amino group, reducing its potential for hydrogen bonding and biological activity.

    4-Iodo-2-methylbenzoic acid: Different substitution pattern, leading to different chemical and biological properties.

Uniqueness

2-Amino-4-iodo-6-methylbenzoic acid is unique due to the combination of an amino group, an iodine atom, and a methyl group on the benzene ring. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H8INO2

Molecular Weight

277.06 g/mol

IUPAC Name

2-amino-4-iodo-6-methylbenzoic acid

InChI

InChI=1S/C8H8INO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,10H2,1H3,(H,11,12)

InChI Key

DTPVSYWVKQTVDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)N)I

Origin of Product

United States

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